Lipophilicity Shift vs. Primary Alcohol Analog: LogP Advantage of +0.39 Units
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol (target) exhibits a computed logP of 0.15790, compared with –0.23060 for the primary alcohol analog (3-ethynyl-3-methyloxiran-2-yl)methanol (CAS 176300-50-8) . The +0.39 log unit difference corresponds to approximately a 2.5-fold greater partitioning into the organic phase, which is a meaningful differentiation for applications where enhanced membrane permeability, altered chromatographic retention, or differential liquid-liquid extraction behavior is required. Both compounds share an identical PSA of 32.76 Ų, confirming that the lipophilicity shift arises solely from the alcohol substitution pattern rather than changes in polar surface area .
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.15790 |
| Comparator Or Baseline | Comparator: (3-Ethynyl-3-methyloxiran-2-yl)methanol (CAS 176300-50-8). LogP = –0.23060 |
| Quantified Difference | ΔLogP = +0.3885 (target more lipophilic by ~2.5× organic-phase partitioning) |
| Conditions | Computed logP values sourced from Chemsrc database entries; experimental logP not reported for either compound |
Why This Matters
This lipophilicity difference is sufficient to drive divergent behavior in reversed-phase chromatography, liquid-liquid extraction protocols, and passive membrane permeability models, making the two compounds non-interchangeable in any workflow where differential partitioning is a critical parameter.
